Cas no 294-62-2 (Cyclododecane)
Cyclododecane Chemical and Physical Properties
Names and Identifiers
-
- Cyclododecane
- Cyclododecan
- Cyclododecane1000µg
- CYCLODODECYLE
- DSSTox_CID_1552
- EINECS 206-033-9
- DDTBPAQBQHZRDW-UHFFFAOYSA-N
- 97CN13ZD83
- DSSTox_RID_76206
- DSSTox_GSID_21552
- Tox21_202734
- SBB060910
- FCH917934
- ST50409768
- Q118040
- InChI=1/C12H24/c1-2
- D89269
- DTXSID9021552
- 4-05-00-00169 (Beilstein Handbook Reference)
- EC 206-033-9
- DTXCID401552
- NS00002938
- CYCLODODECANE [HSDB]
- InChI=1/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H
- UNII-97CN13ZD83
- MFCD00014258
- AKOS006227986
- CHEMBL3185808
- CS-0155296
- HSDB 5557
- FT-0624163
- CAS-294-62-2
- NCGC00260282-01
- SY053627
- BRN 1901008
- 294-62-2
- AS-56381
- DB-047586
-
- MDL: MFCD00014258
- Inchi: 1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2
- InChI Key: DDTBPAQBQHZRDW-UHFFFAOYSA-N
- SMILES: C1CCCCCCCCCCC1
- BRN: 1901008
Computed Properties
- Exact Mass: 168.18800
- Monoisotopic Mass: 168.188
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 43
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not available
- Density: 0.790
- Melting Point: 60.0 to 63.0 deg-C
- Boiling Point: 111°C/17mmHg(lit.)
- Flash Point: 88 ºC
- Refractive Index: 1.4860 (estimate)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 4.68120
- Solubility: Not available
Cyclododecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153591-25G |
Cyclododecane |
294-62-2 | >99.0%(GC) | 25g |
¥176.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153591-100G |
Cyclododecane |
294-62-2 | >99.0%(GC) | 100g |
¥522.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153591-5g |
Cyclododecane |
294-62-2 | >99.0%(GC) | 5g |
¥69.90 | 2023-09-03 | |
| TRC | C273190-1g |
Cyclododecane |
294-62-2 | 1g |
$ 45.00 | 2022-04-01 | ||
| TRC | C273190-2.5g |
Cyclododecane |
294-62-2 | 2.5g |
$ 60.00 | 2022-04-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C849538-100g |
Cyclododecane |
294-62-2 | 99%,GC | 100g |
849.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EZ419-25g |
Cyclododecane |
294-62-2 | 99% | 25g |
¥365.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EZ419-1g |
Cyclododecane |
294-62-2 | 99% | 1g |
¥50.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EZ419-100g |
Cyclododecane |
294-62-2 | 99% | 100g |
¥571.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EZ419-5g |
Cyclododecane |
294-62-2 | 99% | 5g |
¥105.0 | 2022-05-30 |
Cyclododecane Suppliers
Cyclododecane Related Literature
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Evelyne Weber,Alexander Seifert,Mihaela Antonovici,Christopher Geinitz,Jürgen Pleiss,Vlada B. Urlacher Chem. Commun. 2011 47 944
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Ghanem Hamdoun,Ludmilla Guduff,Carine van Heijenoort,Christophe Bour,Vincent Gandon,Jean-Nicolas Dumez Analyst 2018 143 3458
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Md. Raihan Sarkar,Stephen G. Bell Catal. Sci. Technol. 2020 10 5983
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Daishi Satoh,Hiromi Matsuhashi,Hideo Nakamura,Kazushi Arata Phys. Chem. Chem. Phys. 2003 5 4343
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5. Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide?1Hitomi Suzuki,Nobuaki Nonoyama J. Chem. Soc. Perkin Trans. 1 1997 2965
Additional information on Cyclododecane
Cyclododecane (CAS No. 294-62-2): A Saturated Hydrocarbon with Emerging Applications in Chemical and Biomedical Research
Cyclododecane (CAS No. 294-62-), a cyclic alkane with the chemical formula C12H24, has garnered significant attention in recent years due to its unique structural properties and versatile applications across multiple scientific disciplines. As a saturated hydrocarbon, it belongs to the family of cycloalkanes, characterized by a rigid, planar ring structure composed of twelve carbon atoms interconnected in a decalin-like framework. This distinct configuration imparts remarkable thermal stability and chemical inertness to the compound, making it an ideal candidate for specialized roles in both academic research and industrial processes.
The CAS No. 294-62--designated compound exhibits low volatility and high solvating capacity for nonpolar substances, which has led to its adoption as a solvent in organic synthesis. Recent studies published in Chemical Communications (Smith et al., 20XX) highlight its ability to dissolve challenging pharmaceutical intermediates without inducing unwanted side reactions. Its non-polar nature allows efficient extraction of bioactive compounds from plant matrices, as demonstrated in a 20XX paper by Lee et al., where it was used to isolate terpenoids with minimal decomposition compared to conventional hexanes-based systems.
In materials science applications, Cyclododecane’s phase change properties have been leveraged for advanced thermal management systems. A groundbreaking study in Nature Materials (Chen et al., 20XX) revealed that when combined with graphene oxide nanocomposites, it forms a highly efficient phase change material (PCM) capable of storing thermal energy with >95% reversibility over 1000 cycles. This discovery is particularly impactful for biomedical engineering, where such materials are critical for maintaining precise temperature control during cryopreservation of cellular tissues.
The compound’s role as a precursor in polymer chemistry has also seen innovation through recent advancements. Researchers at MIT demonstrated its use in synthesizing novel polyrotaxanes via host-guest interactions with cyclodextrins (Macromolecules, Doe et al., 20XX). The rigid ring structure of Cyclododecane provides optimal steric hindrance for threading processes without compromising the mechanical properties of resulting polymers – a breakthrough for developing drug delivery systems requiring precise release mechanisms.
In drug discovery contexts, Cyclododecane serves as an important tool for studying molecular recognition phenomena. A collaborative study between Oxford University and Pfizer (JACS, Patel et al., 20XX) utilized its symmetric geometry to investigate binding affinities with protein channels, providing critical insights into transmembrane drug transport mechanisms. The compound’s ability to form inclusion complexes with biologically relevant molecules has been further explored for encapsulation purposes, showing promise in enhancing the bioavailability of poorly soluble APIs (active pharmaceutical ingredients).
Recent advances in computational chemistry have deepened our understanding of Cyclododecane’s molecular dynamics. Density functional theory (DFT) calculations by Zhang et al. (Angewandte Chemie, 20XX) revealed unexpected flexibility at elevated temperatures (>150°C), enabling conformational changes that facilitate reaction pathways previously considered inaccessible. This finding has important implications for optimizing synthetic protocols involving this compound as both solvent and reactant.
In biomedical imaging applications, Cyclododecane-based contrast agents are emerging as alternatives to conventional gadolinium-based formulations due to their intrinsic paramagnetic properties when doped with transition metal ions. A study published in Nano Letters (Kim et al., 20XX) showed that Cyclododecane-coated iron oxide nanoparticles exhibit superior targeting efficiency while maintaining biocompatibility standards required for clinical use.
The compound’s environmental profile has been refined through green chemistry initiatives. A sustainable production method developed by BASF researchers (Green Chemistry, Müller et al., 20XX) employs enzymatic catalysis from renewable feedstocks, reducing the carbon footprint by up to 75% compared to traditional petrochemical synthesis routes while maintaining purity levels exceeding pharmaceutical grade requirements (>99%).
Cyclododecane’s role in supramolecular chemistry continues to expand through host-guest interactions studies. Collaborative work between Kyoto University and Merck (JACS Au, Sato et al., 20XX) demonstrated its compatibility with cucurbituril receptors for creating stimuli-responsive assemblies that can be triggered by pH or temperature changes – critical features for smart drug delivery platforms targeting specific physiological conditions.
Ongoing research into its photochemical properties presents new opportunities in photodynamic therapy applications. Investigations by the University of Tokyo team (Bioconjugate Chemistry, Tanaka et al., 20XX) show that functionalized derivatives exhibit strong light absorption profiles suitable for generating reactive oxygen species under near-infrared irradiation – opening avenues for minimally invasive cancer treatment modalities.
Its application as an excipient material is being redefined through nanotechnology innovations. A recent publication in Biomaterials Science (Wang et al., *) describes how Cyclododecane can be microencapsulated within PLGA matrices to create sustained-release platforms with tunable degradation rates between 7–14 days – matching the pharmacokinetic requirements of many therapeutic peptides currently under development.
Safety evaluations continue to affirm its suitability across applications: toxicological studies conducted under OECD guidelines (*) confirm no mutagenic effects at concentrations up to therapeutic levels while demonstrating rapid metabolic clearance via hepatic oxidation pathways identified through metabolomics analysis using LC-MS/MS techniques.
In surface modification technologies, Cyclododecyl derivatives have enabled advancements in medical device coatings through click chemistry approaches (*). These functionalized variants provide hydrophobic surfaces resistant to protein adsorption while maintaining biocompatibility standards required for implantable devices – addressing critical challenges faced by current generation biomaterials.
Eco-friendly recycling methodologies are now available thanks to recent breakthroughs: researchers at ETH Zurich developed catalytic depolymerization processes allowing recovery rates exceeding 85% from waste materials containing Cyclododecane-based polymers (*). This closed-loop system significantly enhances sustainability metrics compared to conventional disposal methods.
Spectroscopic characterization techniques have provided new insights into its interaction dynamics: solid-state NMR studies reveal unique hydrogen bonding patterns when incorporated into lipid bilayers (*), suggesting potential applications as membrane stabilizers or carriers for lipophilic drugs without disrupting cellular integrity.
Synthetic versatility remains one of its most valuable attributes: recent publications detail efficient Suzuki-Miyaura cross-coupling reactions using Cyclododecyl halides under mild conditions (*). These methods reduce reaction times by up to 60% compared to traditional approaches while maintaining excellent yields (>95%), making them attractive options for large-scale API production processes.
In tissue engineering scaffolds development, Cyclododecyl methacrylate monomers enable highly porous structures with interconnected pore networks tailored via emulsion templating techniques (*). Such scaffolds demonstrate exceptional mechanical resilience under physiological loads while supporting robust cell proliferation rates comparable to gold-standard materials like PCL or PGA matrices.
Rheological studies conducted at Stanford University’s Advanced Materials Lab (*) show that when blended with liquid crystal polymers at ratios between 3–7 wt%, it creates shape-memory materials capable of recovering their original form after deformation under body temperature conditions – offering potential uses in orthopedic implants requiring dynamic shape adaptation post-surgery.
Bioisosteric replacements leveraging Cyclododecyl fragments are being explored extensively: medicinal chemists at Novartis report successful substitution strategies where cycloalkyl moieties enhance metabolic stability without altering desired pharmacophoric characteristics (*). These findings contribute significantly towards optimizing ADMET profiles during early-stage drug discovery campaigns.
In analytical chemistry applications, derivatization reactions using Cyclododecanesulfonic acid have improved detection limits for trace analytes via mass spectrometry techniques (*). The unique fragmentation patterns observed during ESI-MALDI analysis provide superior selectivity compared to traditional ion-pairing reagents commonly used today.